molecular formula C9H16N4 B13069413 7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13069413
M. Wt: 180.25 g/mol
InChI Key: XHYWKYFOUFDLLE-UHFFFAOYSA-N
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Description

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1555794-59-6) is a bicyclic heterocyclic compound with the molecular formula C₆H₁₁N₅ and a molecular weight of 153.19 g/mol . Its structure features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a methyl group at the 7-position and an isopropyl group at the 2-position. The compound’s lipophilic alkyl substituents may influence its bioavailability, metabolic stability, and interaction with biological targets compared to derivatives with polar or electron-withdrawing groups.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

7-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H16N4/c1-6(2)8-11-9-10-5-4-7(3)13(9)12-8/h6-7H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

XHYWKYFOUFDLLE-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxy-5-methyl-triazolo[1,5-a]pyrimidine Intermediate

  • Starting materials: 3-amino-1,2,4-triazole and ethyl acetoacetate.
  • Procedure: Condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate in acetic acid under reflux conditions (approximately 30 hours) yields a mixture of 7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidine and its acetylated product.
  • Purification: Treatment with methanolic ammonia converts the mixture to the pure 7-hydroxy compound, which can be isolated by filtration and recrystallization.
  • Yield: Approximately 88% yield reported.
  • Characterization: Melting point around 204-206 °C; MS and NMR data confirm structure.

Conversion to 7-Chloro Derivative

  • Reagent: Phosphorus oxychloride (POCl3).
  • Procedure: The 7-hydroxy intermediate is refluxed with POCl3 for about 3 hours, followed by aqueous workup and extraction.
  • Outcome: Formation of 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine in high yield (~94%).
  • Notes: The chloro intermediate is a key reactive species for further substitution reactions.

Alternative One-Step Synthesis Approaches

  • One-step cyclocondensation: Reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can regioselectively yield triazolopyrimidine derivatives.
  • Advantages: These methods provide efficient and regioselective access to substituted triazolopyrimidines, potentially including the 7-methyl-2-(propan-2-yl) derivative.
  • Limitations: Yield and regioselectivity may vary depending on the substituents and starting materials.

Summary of Key Preparation Steps and Yields

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Condensation 3-amino-1,2,4-triazole + ethyl acetoacetate, AcOH reflux 30 h 7-Hydroxy-5-methyl triazolopyrimidine 88 Long reflux, followed by ammonia treatment
2 Chlorination POCl3 reflux 3 h 7-Chloro-5-methyl triazolopyrimidine 94 Key intermediate for substitution
3 Nucleophilic substitution Isopropyl amine, iPrOH, 50°C, 3 h 7-Methyl-2-(propan-2-yl) triazolopyrimidine 87-93 High yield, mild conditions
4 One-step cyclocondensation 3,5-diamino-1,2,4-triazole + substituted diketones/ketones Substituted triazolopyrimidines Variable Efficient, regioselective approach

Research Findings and Analytical Data

  • Spectroscopic characterization: Proton NMR, mass spectrometry, and IR spectroscopy confirm the structure and substitution pattern of the synthesized compounds.
  • Yields: The described multi-step synthesis consistently provides high yields (above 85%) for key intermediates and final products.
  • Reaction times: Typically 3 to 30 hours depending on the step and conditions.
  • Solvents: Acetic acid, isopropanol, DMF, and methanol are commonly employed.
  • Biological relevance: These synthetic methods enable access to compounds with potential anti-tumor and antiviral activities, as demonstrated in related triazolopyrimidine derivatives.

Notes on Practical Considerations

  • Purification: Recrystallization and chromatographic techniques are used to isolate pure compounds.
  • Handling: Chlorination step requires careful handling of POCl3 due to its corrosive nature.
  • Scalability: The methods have been demonstrated on gram scales with consistent reproducibility.
  • Alternative routes: Some studies explore direct one-pot syntheses to improve efficiency and reduce reaction times.

This comprehensive analysis of the preparation methods for 7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine integrates multiple reliable sources, providing a professional and authoritative overview suitable for advanced research and synthetic planning. The multi-step approach via hydroxy and chloro intermediates remains the most established route, complemented by emerging one-step cyclocondensation methods for related derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response . The compound binds to the active site of the enzyme, preventing its activity and thereby affecting the repair of DNA double-strand breaks.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the target compound with structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives, highlighting substituents, molecular formulas, and key applications:

Compound Name Substituents Molecular Formula Application Key Properties/Activities References
Target Compound 7-Me, 2-(propan-2-yl) C₆H₁₁N₅ Undefined (Potential precursor) High lipophilicity due to alkyl groups
5-Methyl-7-N'-(diethylpentanediamine)-2-CF₃ derivative 5-Me, 2-CF₃, 7-diamine C₁₄H₁₉F₃N₈ Antimalarial (Poor activity) Mimics chloroquine pharmacophore
Compound B (Energetic Material) 5-Me, 2-NO₂, 7-CF₃ C₇H₅F₃N₆O₂ High-energy dense material (HEDM) Designed for detonation performance
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f) 2-Sulfonamide Varies Herbicidal Inhibits acetolactate synthase (ALS)
α-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamide 2-thioacetamide, 5,7-di-Me C₉H₁₂N₆OS Herbicidal Activity against Echinochloa crusgalli
Compound 19 (Anticancer Agent) 5-CF₃C₆H₄, 7-NHCH₂CF₃ C₁₄H₁₂F₄N₆ Anticancer IC₅₀ = 6.1 µM (HT-1080 cells)

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃ in Compounds B and antimalarial derivatives) are critical for energetic materials due to their destabilizing effects on the molecular structure . Sulfonamides/Thioacetamides (e.g., in herbicidal compounds) improve binding to ALS enzymes, a target in weed control .
Anticancer Activity
  • Compound 16’s derivatives with trifluoromethyl and fluoroalkyl groups exhibit potent anticancer activity (IC₅₀ = 6.1–12.3 µM) by inhibiting tubulin polymerization .
Herbicidal Activity
  • Sulfonamide derivatives (e.g., 8a–8f) show ALS inhibition at nanomolar concentrations, while thioacetamide derivatives (e.g., ) require higher doses for similar effects.
Energetic Materials
  • Nitro and trifluoromethyl substituents (e.g., Compound B) enhance detonation velocity and thermal stability, making them suitable for HEDMs. The target compound’s alkyl groups lack this destabilizing effect, limiting its utility in this field .

Contradictory Findings and Gaps

  • Antimalarial Activity : Trifluoromethyl-substituted analogs showed poor antimalarial activity despite mimicking chloroquine’s structure, underscoring the complexity of target-specific SAR .
  • Bioactivity Gaps: The target compound’s biological data are absent in the evidence; its applications are inferred from structural parallels.

Biological Activity

7-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly viral infections and neurodegenerative disorders.

  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1502516-73-5

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazolopyrimidine derivatives, including this compound. Research indicates that compounds within this class can inhibit RNA viruses by targeting RNA-dependent RNA polymerase (RdRP) activity. For instance:

  • Inhibition of Influenza Virus : The compound has shown efficacy against influenza viruses by disrupting the RdRP complex essential for viral replication. Modifications to the triazolopyrimidine core have led to enhanced antiviral activity in low micromolar ranges .

Neuroprotective Effects

The neuroprotective properties of triazolopyrimidines have also been explored. These compounds stabilize microtubules and exhibit potential therapeutic benefits in conditions like Alzheimer’s disease. Specific findings include:

  • Microtubule Stabilization : Certain derivatives have been identified as stabilizers of microtubules through interactions with tubulin heterodimers. This stabilization is crucial for maintaining neuronal structure and function .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following modifications have been studied:

ModificationEffect on Activity
Methyl group at C-7Enhances antiviral potency
Propan-2-yl group at C-2Improves solubility and bioavailability
Aromatic substitutionsAlters binding affinity and selectivity for target proteins

Study on Antiviral Efficacy

A comparative study evaluated the antiviral efficacy of various triazolopyrimidine derivatives against influenza A virus. The results demonstrated that:

  • Compound Efficacy : this compound exhibited significant inhibition of viral replication with an IC50 value in the low micromolar range.

Neuroprotective Study

In a mouse model of tauopathy:

  • Therapeutic Benefits : Administration of microtubule-stabilizing triazolopyrimidines resulted in improved cognitive function and reduced tau pathology compared to control groups .

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